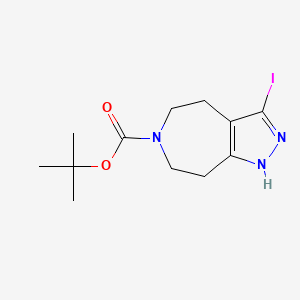

![molecular formula C7H4BrClN2 B1377015 8-Bromo-5-chloroimidazo[1,2-a]pyridine CAS No. 442127-52-8](/img/structure/B1377015.png)

8-Bromo-5-chloroimidazo[1,2-a]pyridine

Vue d'ensemble

Description

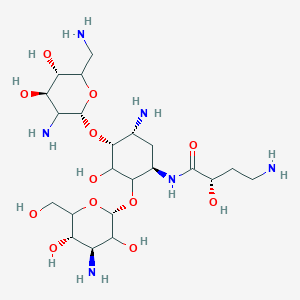

8-Bromo-5-chloroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 442127-52-8 . It has a molecular weight of 231.48 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of research in recent years . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These methods are environmentally friendly and have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrClN2/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H . The InChI key is IKTBDXFAMYTCBS-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern . Several procedures for the synthesis of this framework are developed, mostly on the basis of metal catalyzed reactions and functionalizations .Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Applications De Recherche Scientifique

Chemical Properties and Synthesis Methods

8-Bromo-5-chloroimidazo[1,2-a]pyridine is a compound that belongs to the class of heterocyclic aromatic amines, known for its utility in organic synthesis and material science. Its unique structural features facilitate the formation of various complex molecules, playing a crucial role in the development of new materials and chemicals. The presence of bromine and chlorine atoms allows for further functionalization, making it a versatile precursor in the synthesis of more complex compounds. Researchers have highlighted its importance in creating novel synthetic pathways and enhancing the efficiency of discovering new compounds in fields such as agrochemicals (Guan et al., 2016).

Applications in Material Science

In materials science, the compound's ability to undergo various chemical reactions makes it valuable for modifying materials' properties. For instance, ionic liquid-modified materials have gained attention for their application in solid-phase extraction and separation processes, where the unique properties of ionic liquids, often synthesized using heterocyclic compounds similar to this compound, are exploited (Vidal et al., 2012). Additionally, functionalized quinazolines and pyrimidines, which can be synthesized from similar heterocyclic compounds, show promise for optoelectronic materials due to their electroluminescent properties (Lipunova et al., 2018).

Impact on Environmental and Health Safety Research

Although not directly related to this compound, research on brominated flame retardants and their potential to form dioxins and furans during combustion has raised environmental and health safety concerns (Zhang et al., 2016). This research underscores the importance of understanding the chemical properties and reactions of brominated compounds to mitigate potential risks associated with their use and disposal.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Orientations Futures

The ecological impact of the methods for synthesizing imidazo[1,2-a]pyridines and the mechanistic aspects are areas of focus in recent research . Scientists are provoked to search for environmentally benign synthetic strategies . The hope is that no significant contributions in the topic are unintentionally overlooked .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of derivatives with potential biological activities.

Propriétés

IUPAC Name |

8-bromo-5-chloroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-6(9)11-4-3-10-7(5)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTBDXFAMYTCBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=C(C2=N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857024 | |

| Record name | 8-Bromo-5-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442127-52-8 | |

| Record name | 8-Bromo-5-chloroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

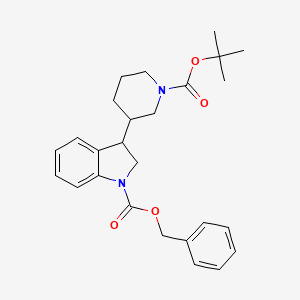

![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)

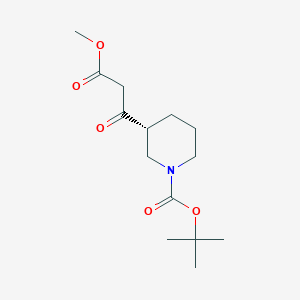

![2-(Tert-butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B1376944.png)

![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)

![Tert-butyl 3-(aminomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1376946.png)

![tert-Butyl 3'-bromo-5',6'-dihydrospiro[piperidine-4,7'-pyrrolo[1,2-a]imidazole]-1-carboxylate](/img/structure/B1376947.png)

![Racemic-(1S,3S,4S)-2-Tert-Butyl 3-Ethyl 5-Oxo-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1376950.png)

![Ethyl 6-bromoimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1376952.png)